

# A Technical Guide to the Chemical Properties of N-benzyloxycarbonyl-DL-alanine

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## Compound of Interest

Compound Name: *N*-(Benzylloxycarbonyl)-DL-alanine

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## Introduction

N-benzyloxycarbonyl-DL-alanine (also known as Cbz-DL-Ala-OH or Z-DL-Ala-OH) is a synthetic amino acid derivative that plays a crucial role as a building block in peptide synthesis and other areas of organic chemistry. The benzyloxycarbonyl (Cbz or Z) group serves as a key protecting group for the amine functionality of alanine, preventing unwanted side reactions during peptide coupling and other chemical transformations. Its racemic nature, containing both D and L enantiomers, makes it a versatile starting material for the synthesis of various chiral and achiral compounds. This technical guide provides an in-depth overview of the chemical and physical properties of N-benzyloxycarbonyl-DL-alanine, along with detailed experimental protocols for its synthesis, analysis, and application.

## Chemical and Physical Properties

N-benzyloxycarbonyl-DL-alanine is a white to off-white crystalline powder under standard conditions. Its fundamental properties are summarized in the tables below.

## General and Physical Properties

Property	Value	Reference(s)
Appearance	White to almost white powder/crystal	
Molecular Formula	C <sub>11</sub> H <sub>13</sub> NO <sub>4</sub>	
Molecular Weight	223.23 g/mol	
Melting Point	112.0 to 116.0 °C	
Solubility	Soluble in methanol.	
Storage Temperature	Room temperature (recommended in a cool, dark place <15°C)	

## Chemical Identifiers

Identifier	Value	Reference(s)
CAS Number	4132-86-9	<a href="#">[1]</a>
EC Number	223-953-6	
PubChem CID	736104 (for L-isomer)	<a href="#">[2]</a>
Synonyms	N-Cbz-DL-alanine, Z-DL-Ala-OH, N-Carbobenzoxy-DL-alanine	

## Spectroscopic Data

Spectroscopic analysis is essential for the characterization and quality control of N-benzyloxycarbonyl-DL-alanine. Below are the expected spectral data based on the analysis of the compound and its enantiomers.

### <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

The following tables outline the predicted chemical shifts for N-benzyloxycarbonyl-DL-alanine. Actual values may vary slightly depending on the solvent and concentration.

Table of Predicted <sup>1</sup>H NMR Spectral Data

Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
Aromatic (C <sub>6</sub> H <sub>5</sub> )	~7.35	m	5H
Benzyl CH <sub>2</sub>	~5.12	s	2H
$\alpha$ -CH	~4.35	q	1H
Alanine CH <sub>3</sub>	~1.42	d	3H
NH	~5.3	br s	1H
COOH	>10	br s	1H

Table of Predicted <sup>13</sup>C NMR Spectral Data

Assignment	Chemical Shift ( $\delta$ , ppm)
Carboxylic Acid (C=O)	~176
Carbamate (C=O)	~156
Aromatic (C <sub>6</sub> H <sub>5</sub> )	~136 (ipso), ~128.5, ~128.1, ~127.9
Benzyl (CH <sub>2</sub> )	~67
$\alpha$ -CH	~50
Alanine (CH <sub>3</sub> )	~18

## Infrared (IR) Spectroscopy

The IR spectrum of N-benzyloxycarbonyl-DL-alanine is characterized by the following absorption bands:

## Table of Characteristic IR Absorption Bands

Functional Group	Vibration	Position (cm <sup>-1</sup> )	Intensity
O-H (Carboxylic Acid)	Stretch	3300-2500	Broad
N-H (Amide)	Stretch	3350-3250	Medium
C-H (Aromatic)	Stretch	3100-3000	Medium
C-H (Aliphatic)	Stretch	3000-2850	Medium
C=O (Carboxylic Acid)	Stretch	~1720	Strong
C=O (Carbamate)	Stretch	~1690	Strong
C=C (Aromatic)	Stretch	1600-1450	Medium
N-H (Amide)	Bend	~1530	Medium

## Mass Spectrometry

Electron ionization mass spectrometry of N-benzyloxycarbonyl-DL-alanine is expected to show a molecular ion peak ( $M^+$ ) at  $m/z = 223$ . Key fragmentation patterns include the loss of the benzyl group and decarboxylation.

Table of Expected Mass Spectrometry Fragments

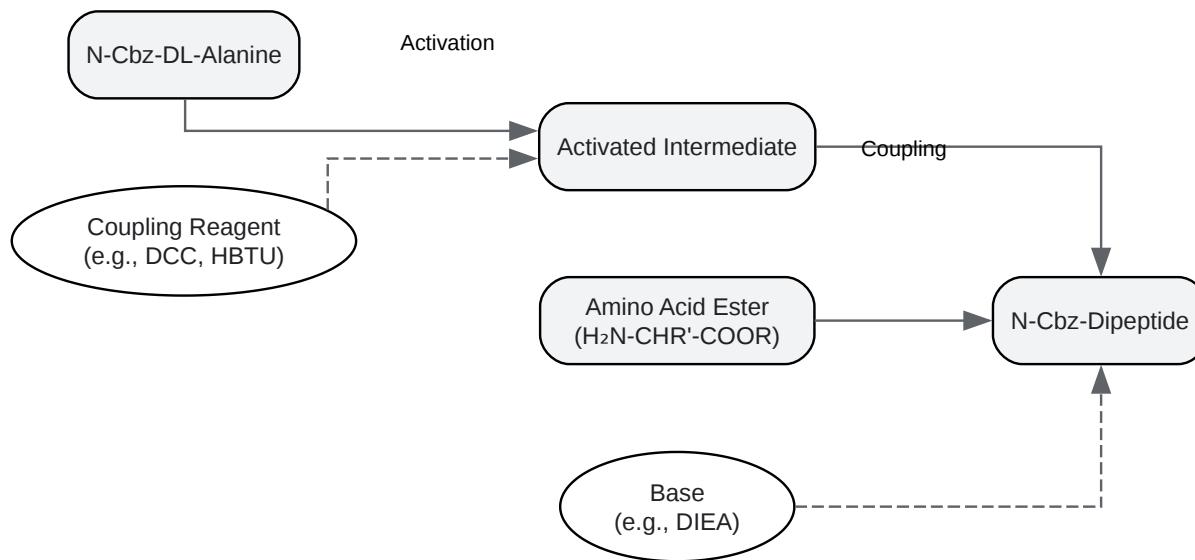
m/z	Fragment	Description
223	$[C_{11}H_{13}NO_4]^+$	Molecular Ion
178	$[C_9H_8NO_2]^+$	Loss of COOH
108	$[C_7H_8O]^+$	Benzyl alcohol cation
91	$[C_7H_7]^+$	Tropylium ion (from benzyl group)
74	$[C_3H_8NO]^+$	Alanine fragment

## Chemical Reactivity and Applications

The chemical reactivity of N-benzyloxycarbonyl-DL-alanine is primarily centered around the carboxylic acid group and the benzyloxycarbonyl protecting group.

## Peptide Coupling Reactions

N-benzyloxycarbonyl-DL-alanine is widely used in peptide synthesis. The carboxylic acid can be activated using various coupling reagents to form a peptide bond with the amino group of another amino acid or peptide.

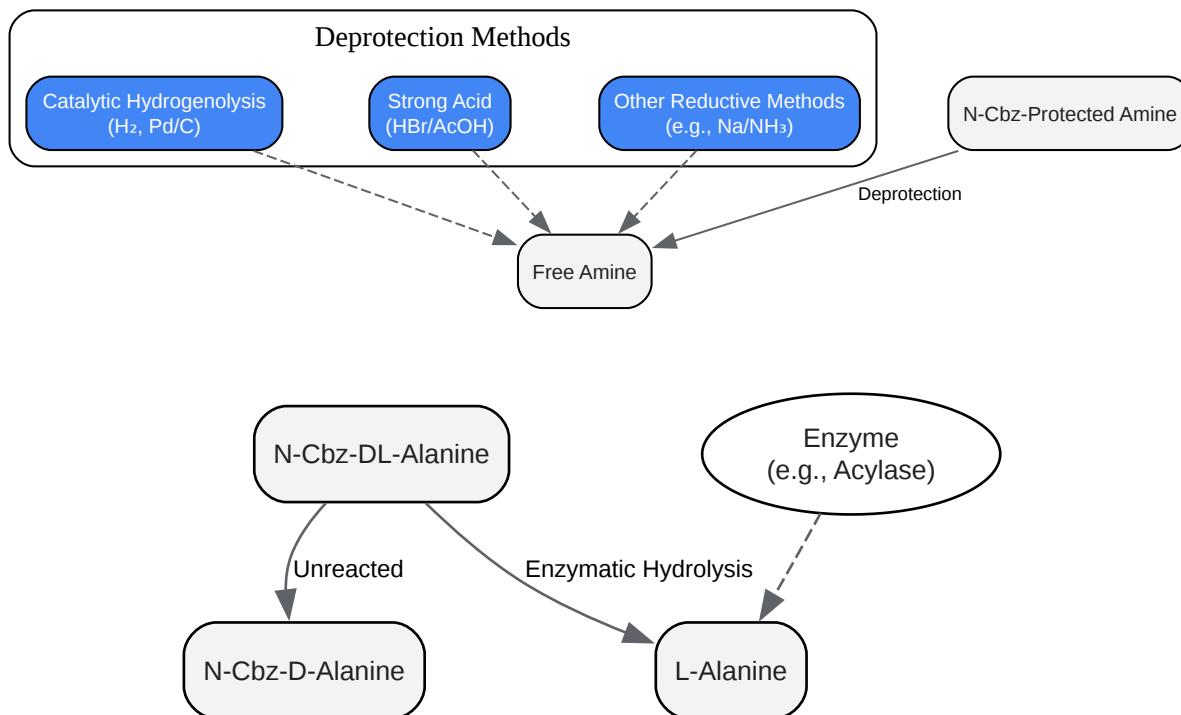


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Caption: Peptide coupling workflow using N-benzyloxycarbonyl-DL-alanine.

## Deprotection of the Benzyloxycarbonyl (Cbz) Group

The Cbz group is stable under mildly acidic and basic conditions but can be readily removed by catalytic hydrogenolysis, strong acids, or other reductive methods. This orthogonality is a key advantage in complex multi-step syntheses.



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## References

- 1. [alfachemic.com](http://alfachemic.com) [alfachemic.com]
- 2. N-carbobenzyloxyalanine | C11H13NO4 | CID 736104 - PubChem [pubchem.ncbi.nlm.nih.gov]
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